2-Methoxyisobutylisonitrile

Catalog No.
S596140
CAS No.
109434-22-2
M.F
C6H11NO
M. Wt
113.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxyisobutylisonitrile

CAS Number

109434-22-2

Product Name

2-Methoxyisobutylisonitrile

IUPAC Name

1-isocyano-2-methoxy-2-methylpropane

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

InChI

InChI=1S/C6H11NO/c1-6(2,8-4)5-7-3/h5H2,1-2,4H3

InChI Key

LJJFNFYPZOHRHM-UHFFFAOYSA-N

SMILES

CC(C)(C[N+]#[C-])OC

Synonyms

2-Methoxyisobutyl isocyanide; 2-Methoxyisobutyl isonitrile; MIBI

Canonical SMILES

CC(C)(C[N+]#[C-])OC

The exact mass of the compound 2-Methoxyisobutylisonitrile is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methoxyisobutylisonitrile (MIBI, CAS 109434-22-2) is a highly specialized bifunctional isonitrile ligand primarily utilized as the essential precursor for synthesizing hexakis-coordinated technetium-99m (Tc-99m) radiopharmaceuticals. From a procurement and materials-selection standpoint, MIBI is defined by its precise balance of lipophilicity and metabolic liability, conferred by its terminal methoxy ether group. It is typically synthesized from 2-methoxyisobutylamine and is often converted into a stable tetrakis-copper(I) tetrafluoroborate complex ([Cu(MIBI)4]BF4) to ensure long-term shelf stability and reproducible ligand exchange during commercial kit formulation. Its primary industrial value lies in its ability to form stable, lipophilic cationic complexes that exhibit predictable in vivo biodistribution and highly efficient radiochemical labeling yields under standard radiopharmacy conditions [1].

Substituting MIBI with simpler, generic alkyl isonitriles, such as t-butyl isocyanide (TBI), fundamentally compromises both processability and application-critical performance. While generic isonitriles can successfully coordinate with transition metals, they lack the critical ether functionalization required for hepatobiliary clearance. Consequently, complexes formed from generic analogs suffer from severe lipophilic trapping, resulting in prolonged retention in the liver and lungs that completely obscures target-to-background diagnostic contrast. Furthermore, uncoordinated generic isonitriles are highly volatile and prone to degradation, failing to provide the standardized, high-yield (>95%) radiochemical coordination achievable when MIBI is utilized via its stabilized copper(I) precursor form. Therefore, buyers must strictly procure the precise 2-methoxyisobutyl structure to meet the stringent pharmacokinetic and manufacturing requirements of radiopharmaceutical production [1].

Hepatobiliary and Pulmonary Clearance Optimization via Ether Functionalization

The procurement of 2-methoxyisobutylisonitrile (MIBI) over generic alkyl isonitriles like t-butyl isocyanide (TBI) is strictly dictated by its functionalized ether linkage, which fundamentally alters in vivo clearance kinetics. While TBI forms a highly lipophilic [99mTc(TBI)6]+ complex that suffers from severe, prolonged retention in the liver and lungs, MIBI's methoxy group introduces a metabolic pathway for rapid hepatobiliary excretion. This structural modification drastically reduces background retention, making it the only viable choice for high-contrast in vivo imaging formulation[1].

Evidence DimensionLiver and lung clearance profiles
Target Compound DataRapid hepatobiliary clearance (liver clearance t1/2 ~30-60 min) and rapid lung clearance
Comparator Or Baselinet-butyl isocyanide (TBI) (Prolonged lung retention and extremely slow liver clearance)
Quantified DifferenceMIBI provides superior heart-to-lung and heart-to-liver contrast ratios due to accelerated background clearance
ConditionsIn vivo biodistribution models following intravenous injection of Tc-99m hexakis-isonitrile complexes

Buyers must select MIBI over generic isonitriles because the precise methoxyisobutyl structure is required to clear non-target organs and achieve usable diagnostic contrast.

Kit Processability and Radiochemical Labeling Efficiency

In commercial radiopharmaceutical manufacturing, MIBI is typically procured as a stable copper(I) complex precursor, [Cu(MIBI)4]BF4, rather than relying on direct labeling of volatile free isonitriles. This specific coordination strategy allows for highly reproducible ligand exchange reactions. When reconstituted with sodium pertechnetate and a stannous reductant under standard boiling conditions, the MIBI precursor reliably yields the hexakis-coordinated [99mTc(MIBI)6]+ complex with >95% radiochemical purity. Alternative or uncoordinated isonitriles often require harsher, non-standard conditions or yield unacceptable levels of radiochemical impurities[1].

Evidence DimensionRadiochemical purity (RCP) and labeling yield
Target Compound Data>95% RCP achieved via [Cu(MIBI)4]+ ligand exchange under standard 10-15 min boiling
Comparator Or BaselineUncoordinated volatile isonitriles (lower stability, variable RCP, prone to degradation)
Quantified DifferenceMIBI formulations guarantee >90-95% clinical-grade RCP, ensuring regulatory compliance and kit reliability
ConditionsStandard radiopharmacy kit reconstitution (boiling water bath, SnCl2 reducing agent)

Procuring MIBI as a stable coordination precursor guarantees high-yield processability and shelf-life stability required for commercial kit manufacturing.

Mitochondrial Membrane Potential-Driven Cellular Retention

Unlike neutral or anionic radiotracers that distribute passively or remain strictly extracellular, MIBI forms a lipophilic cationic complex that is actively sequestered by mitochondria in response to transmembrane potentials. Subcellular fractionation studies demonstrate that over 90% of retained[99mTc(MIBI)6]+ activity is localized within the mitochondrial fraction of viable cells. This potential-driven uptake distinguishes MIBI from other perfusion agents or generic lipophilic compounds, establishing it as a direct biomarker for cellular viability and mitochondrial polarization [1].

Evidence DimensionSubcellular localization and retention mechanism
Target Compound Data>90% of intracellular retention localized to the mitochondria, driven by negative transmembrane potential
Comparator Or BaselineNeutral/anionic tracers (e.g., Tc-99m DTPA) or purely cytosolic agents
Quantified DifferenceMIBI exhibits highly specific, potential-dependent mitochondrial sequestration, whereas baselines show no potential-driven accumulation
ConditionsSubcellular fractionation and radiometric analysis in viable myocardial or tumor cell lines

For researchers developing viability assays or tumor imaging agents, MIBI's specific mitochondrial sequestration mechanism makes it an irreplaceable biological probe.

Commercial Radiopharmaceutical Kit Manufacturing

Directly leveraging its high radiochemical yield and stable precursor formation, MIBI is the mandatory ligand for producing lyophilized kits used in Tc-99m sestamibi synthesis for myocardial perfusion imaging [1].

Mitochondrial Viability and Bioenergetics Assays

Utilizing its membrane potential-driven cellular sequestration, MIBI is the optimal probe for in vitro and in vivo assays evaluating mitochondrial function, cellular viability, and apoptosis in myocardial or tumor models [2].

Tumor Multidrug Resistance (MDR) Profiling

Because MIBI clearance from cancer cells is mediated by P-glycoprotein (Pgp) efflux pumps, it is actively procured as a functional biomarker to monitor and predict tumor sensitivity to chemotherapeutic agents in oncology research [3].

XLogP3

0.4

UNII

2K3X4G63S7

Other CAS

109434-22-2

Wikipedia

2-methoxyisobutyl isonitrile

Dates

Last modified: 08-15-2023

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